molecular formula C25H22N6O6S4 B11515822 3,3'-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid]

3,3'-Methanediylbis[6-({[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl}amino)benzoic acid]

Cat. No.: B11515822
M. Wt: 630.7 g/mol
InChI Key: CICIGXUVQQVRDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes multiple thiadiazole rings and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include the use of thiadiazole derivatives and carboxylic acid precursors, which are reacted under controlled conditions to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID
  • 5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID

Uniqueness

The uniqueness of 5-[(3-CARBOXY-4-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}PHENYL)METHYL]-2-{2-[(5-METHYL-1,3,4-THIADIAZOL-2-YL)SULFANYL]ACETAMIDO}BENZOIC ACID lies in its specific structure, which includes multiple thiadiazole rings and carboxylic acid groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C25H22N6O6S4

Molecular Weight

630.7 g/mol

IUPAC Name

5-[[3-carboxy-4-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]phenyl]methyl]-2-[[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzoic acid

InChI

InChI=1S/C25H22N6O6S4/c1-12-28-30-24(40-12)38-10-20(32)26-18-5-3-14(8-16(18)22(34)35)7-15-4-6-19(17(9-15)23(36)37)27-21(33)11-39-25-31-29-13(2)41-25/h3-6,8-9H,7,10-11H2,1-2H3,(H,26,32)(H,27,33)(H,34,35)(H,36,37)

InChI Key

CICIGXUVQQVRDL-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)CSC4=NN=C(S4)C)C(=O)O)C(=O)O

Origin of Product

United States

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